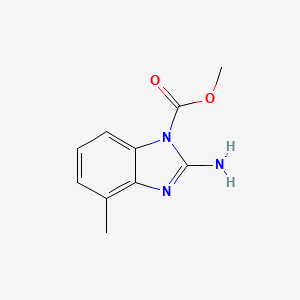

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a heterocyclic aromatic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.217 g/mol. This compound is part of the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its stability and biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate typically involves the cyclization of amido-nitriles. One method involves the reaction of methyl propiolate with substituted amidoximes under mild conditions, often using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and microwave irradiation . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzodiazole derivatives, including methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. For instance, derivatives of this compound have shown activity against several viruses, including the herpes simplex virus and enteroviruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Research indicates that benzodiazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The structure-activity relationship studies suggest that modifications to the benzodiazole ring can enhance antimicrobial potency .

Synthesis and Derivative Development

The synthesis of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate typically involves multi-step processes that include cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity while minimizing side products. The development of novel derivatives through chemical modifications has been a key focus area, aiming to enhance biological activity and reduce toxicity .

Cancer Treatment

Benzodiazole derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The ability to target multiple pathways involved in cancer proliferation makes them attractive candidates for further research in oncology .

Anti-inflammatory Effects

In addition to its antiviral and antimicrobial properties, methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate exhibits anti-inflammatory effects. Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Xue et al., 2011 | Antiviral Activity | Demonstrated IC50 values for enterovirus inhibition at 1.76 μg/ml for certain derivatives. |

| Kharitonova et al., 2016 | Anticancer Properties | Reported apoptosis induction in cancer cell lines with specific benzodiazole derivatives showing enhanced efficacy compared to standard treatments. |

| Prajapat and Talesara, 2016 | Anti-inflammatory Effects | Compounds showed significant inhibition of COX enzymes with IC50 values indicating strong anti-inflammatory activity compared to diclofenac. |

Mecanismo De Acción

The mechanism of action of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its specificity and potency .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methylbenzimidazole: Lacks the ester group present in methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

Methyl 2-amino-5-methylbenzimidazole-1-carboxylate: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Actividad Biológica

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MAB) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MAB is characterized by its benzodiazole core, which is known for its ability to interact with various biological targets. The molecular formula of MAB is C9H10N2O2, and its structure includes a carboxylate group that enhances its solubility and biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of MAB. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction .

Table 1: Anticancer Activity of MAB

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via p53 pathway |

| A549 | 20 | Cell cycle arrest |

2. Enzyme Inhibition

MAB exhibits inhibitory effects on various enzymes that are pivotal in metabolic pathways. For instance, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making MAB a candidate for further development as an anticancer agent .

Table 2: Enzyme Inhibition by MAB

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclin-dependent kinase 1 | Competitive | 12 |

| Cyclin-dependent kinase 2 | Non-competitive | 18 |

The biological activity of MAB can be attributed to several mechanisms:

- Binding Affinity : MAB binds to specific sites on target proteins, altering their function. This binding often leads to conformational changes that inhibit enzymatic activity or modulate receptor functions.

- Gene Expression Modulation : MAB affects gene expression profiles related to apoptosis and cell cycle regulation. Studies have shown that treatment with MAB can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Case Study 1: In Vivo Efficacy

In a study involving murine models, administration of MAB resulted in significant tumor regression compared to control groups. The study demonstrated that MAB not only reduced tumor size but also improved survival rates among treated animals .

Case Study 2: Synergistic Effects with Other Compounds

Research has indicated that combining MAB with other chemotherapeutic agents enhances its efficacy. For example, when used in conjunction with doxorubicin, MAB exhibited synergistic effects leading to improved cytotoxicity against resistant cancer cell lines .

Propiedades

IUPAC Name |

methyl 2-amino-4-methylbenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11)13(7)10(14)15-2/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSJYNCXNJQOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=N2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.